N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a piperidine ring, a benzyl group, and a brominated indole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acylation Reaction: The brominated indole is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(5-bromo-1H-indol-1-yl)acetyl chloride.
Formation of the Piperidine Derivative: The piperidine derivative is synthesized by reacting piperidine with benzyl chloride to form N-benzylpiperidine.
Coupling Reaction: The final step involves the coupling of the piperidine derivative with the acylated indole intermediate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-4-piperidinyl)-2-(5-chloro-1H-indol-1-yl)acetamide
- N-(1-benzyl-4-piperidinyl)-2-(5-fluoro-1H-indol-1-yl)acetamide
- N-(1-benzyl-4-piperidinyl)-2-(5-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom in the indole ring, which can influence its reactivity and biological activity. This brominated compound may exhibit different pharmacological properties compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C22H24BrN3O |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24BrN3O/c23-19-6-7-21-18(14-19)8-13-26(21)16-22(27)24-20-9-11-25(12-10-20)15-17-4-2-1-3-5-17/h1-8,13-14,20H,9-12,15-16H2,(H,24,27) |
InChI Key |
OISVMEVNSOKNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
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